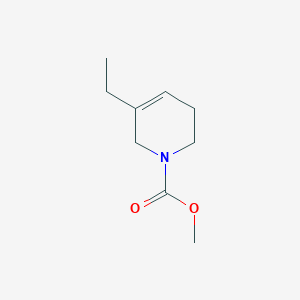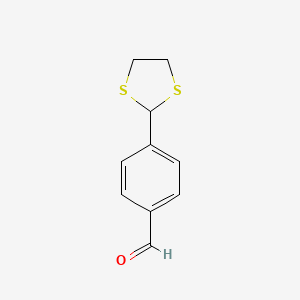
4-(1,3-Dithiolan-2-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dithiolan-2-yl)benzaldehyde: is an organic compound that features a benzaldehyde moiety substituted with a 1,3-dithiolan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-(1,3-Dithiolan-2-yl)benzaldehyde can be synthesized through the reaction of benzaldehyde with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the 1,3-dithiolan ring .
Industrial Production Methods: The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1,3-Dithiolan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophiles like bromine (Br₂) or chlorine (Cl₂) can be used under acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 4-(1,3-Dithiolan-2-yl)benzyl alcohol.
Substitution: Formation of halogenated derivatives of the benzaldehyde moiety.
Applications De Recherche Scientifique
Chemistry: 4-(1,3-Dithiolan-2-yl)benzaldehyde is used as a building block in organic synthesis, particularly in the formation of complex molecules through thioacetalization reactions .
Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the design of tyrosinase inhibitors, which are important in the treatment of hyperpigmentation disorders .
Industry: In industrial applications, this compound is used in the synthesis of various fine chemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of 4-(1,3-Dithiolan-2-yl)benzaldehyde, particularly in its role as a tyrosinase inhibitor, involves the competitive inhibition of the enzyme’s active site. The 1,3-dithiolan ring interacts with the enzyme, preventing the oxidation of tyrosine to melanin, thereby reducing melanin production .
Comparaison Avec Des Composés Similaires
- 4-(1,3-Dioxolan-2-yl)benzaldehyde
- 4-(1,3-Dithian-2-yl)benzaldehyde
Comparison: 4-(1,3-Dithiolan-2-yl)benzaldehyde is unique due to the presence of the 1,3-dithiolan ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
78784-21-1 |
|---|---|
Formule moléculaire |
C10H10OS2 |
Poids moléculaire |
210.3 g/mol |
Nom IUPAC |
4-(1,3-dithiolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H10OS2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,7,10H,5-6H2 |
Clé InChI |
UQIJTKOWGZDOEF-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(S1)C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



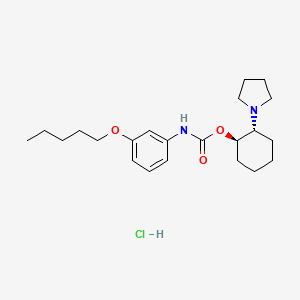
![Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide](/img/structure/B14451493.png)
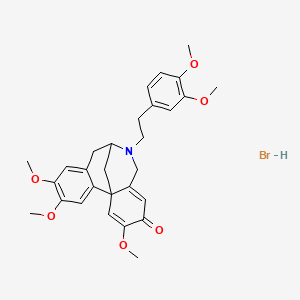
![N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide](/img/structure/B14451501.png)

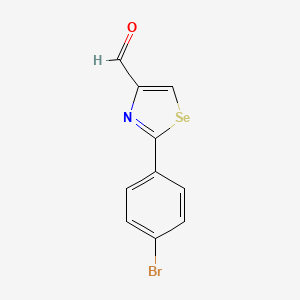
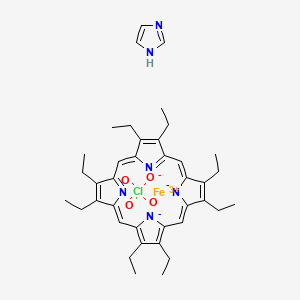

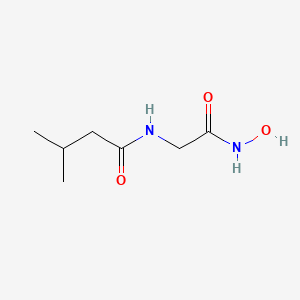
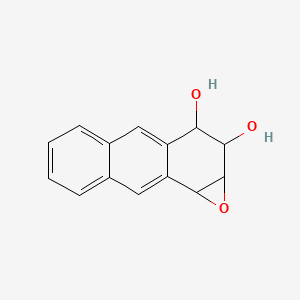

![1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one](/img/structure/B14451543.png)
